![molecular formula C9H27B3O6Sn3 B14248855 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) CAS No. 252228-36-7](/img/structure/B14248855.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) typically involves the reaction of trioxatriborinane with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include boronic acids and stannic oxides.
Reduction: The major products are boranes and stannanes.
Substitution: The products depend on the nucleophile used but generally include substituted boron and tin compounds.
科学的研究の応用
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
The compound has potential applications in biology, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and imaging.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique properties may allow it to target specific pathways in diseases, offering new avenues for treatment.
Industry
In the industrial sector, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is being investigated for its use in materials science. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and the production of advanced materials.
作用機序
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) involves its interaction with molecular targets through its boron and tin centers. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound can bind to enzymes and receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
[1,3,5-Trioxane]tris(trimethylstannane): Similar in structure but lacks the boron atoms.
[1,3,5-Trioxaborinane]tris(trimethylstannane): Contains boron but has a different arrangement of atoms.
[1,3,5-Trioxane]tris(triphenylstannane): Similar framework but with triphenylstannane groups instead of trimethylstannane.
Uniqueness
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is unique due to its combination of boron and tin atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in various fields of research.
特性
CAS番号 |
252228-36-7 |
|---|---|
分子式 |
C9H27B3O6Sn3 |
分子量 |
619.9 g/mol |
IUPAC名 |
[4,6-bis(trimethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-trimethylstannane |
InChI |
InChI=1S/9CH3.B3O6.3Sn/c;;;;;;;;;4-1-7-2(5)9-3(6)8-1;;;/h9*1H3;;;;/q;;;;;;;;;-3;3*+1 |
InChIキー |
ZEVHZSMASVVUHA-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)O[Sn](C)(C)C)O[Sn](C)(C)C)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
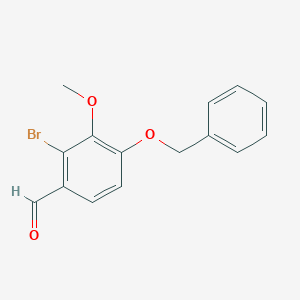
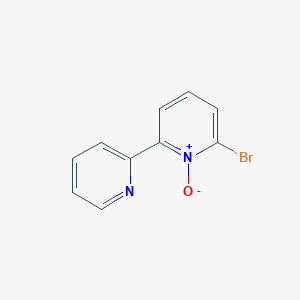
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
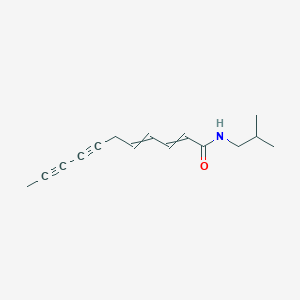
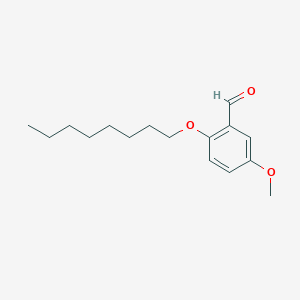
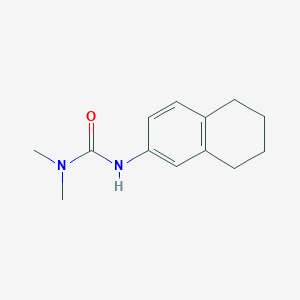
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
